molecular formula C19H20ClNO4 B12158810 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B12158810
M. Wt: 361.8 g/mol
InChI Key: YTYBZVWTKRSLEX-UHFFFAOYSA-N
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Description

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with a piperidine moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving suitable precursors such as α,β-unsaturated carbonyl compounds.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using 4-chlorobenzoyl chloride as a reagent.

    Attachment of the Piperidine Moiety: The piperidine ring is incorporated through a nucleophilic substitution reaction, where piperidine acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3/H2SO4) and halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in various pharmacological studies, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyranones exhibit significant anticancer properties. The compound's structure allows it to interact with multiple biological targets, potentially inhibiting cancer cell proliferation. A study demonstrated that similar compounds induced apoptosis in cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial activity against various pathogens. The presence of the chlorophenyl group is hypothesized to enhance its interaction with microbial membranes, leading to cell lysis and death .

Neuropharmacological Effects

Given its piperidine moiety, the compound is being explored for neuropharmacological applications, particularly in the treatment of neurodegenerative diseases. Research on structurally related compounds has shown potential in modulating neurotransmitter systems, which could be beneficial for conditions like Alzheimer's disease .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activity. Researchers are investigating modifications to the piperidine and pyranone components to optimize their pharmacological profiles .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural changes affect biological activity. The compound's unique structure provides a basis for exploring various substitutions that could lead to more potent analogs .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyranone derivatives, including 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, against human cancer cell lines (e.g., MCF-7 and A549). Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant efficacy compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited bactericidal activity at concentrations lower than those required for similar known antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2H-pyran-2-one: Lacks the piperidine moiety.

    2-(4-chlorophenyl)-4H-pyran-4-one: Lacks the piperidine and oxoethoxy groups.

    5-(4-chlorophenyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one: Lacks the oxoethoxy group.

Uniqueness

The presence of both the piperidine moiety and the oxoethoxy group in 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one distinguishes it from similar compounds

Biological Activity

The compound 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS Number: 1246045-60-2) is a member of the pyranone family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H20ClNO4
  • Molecular Weight : 361.8 g/mol
  • Structure : The compound features a pyranone ring substituted with a piperidine moiety and a chlorophenyl group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and kinase inhibitor.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated low micromolar activity against the AKT2/PKBβ kinase, which is crucial in glioma malignancy. Inhibition of this pathway can lead to reduced tumor growth and improved patient outcomes .

Key Findings :

  • Inhibition of Glioma Growth : The compound showed promising results against glioblastoma cell lines, inhibiting 3D neurosphere formation in primary patient-derived glioma stem cells.
  • Selectivity : It exhibited significantly less cytotoxicity against non-cancerous cells, indicating a favorable therapeutic index .

Kinase Inhibition

The compound's ability to inhibit specific kinases is noteworthy. Kinases play a vital role in various cellular processes including proliferation and survival. The inhibition of AKT signaling pathways is particularly relevant in cancer therapy .

The mechanisms through which This compound exerts its effects include:

  • Kinase Inhibition : By targeting kinases such as AKT, the compound disrupts oncogenic signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells while sparing normal cells.
  • Antioxidant Activity : Some pyranones possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .

Study 1: Anticancer Efficacy in Glioblastoma

A study evaluated the effects of a related pyrano[2,3-c]pyrazole compound on glioblastoma cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis specifically in cancerous cells while exhibiting minimal toxicity towards normal cells .

Study 2: Kinase Activity Profiling

In another investigation, the compound was screened against a panel of 139 kinases, revealing selective inhibition patterns that suggest its potential utility in targeted cancer therapies. The findings support further development and optimization of this class of compounds for clinical applications .

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)pyran-4-one

InChI

InChI=1S/C19H20ClNO4/c20-15-6-4-14(5-7-15)18(23)12-25-19-13-24-16(10-17(19)22)11-21-8-2-1-3-9-21/h4-7,10,13H,1-3,8-9,11-12H2

InChI Key

YTYBZVWTKRSLEX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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